(S)-(-)-2-Amino-1,1,2-triphenylethanol

Descripción

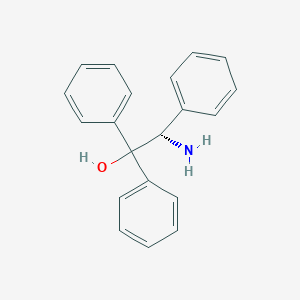

(S)-(-)-2-Amino-1,1,2-triphenylethanol (CAS: 129704-13-8) is a chiral amino alcohol with the molecular formula C₂₀H₁₉NO and a molecular weight of 289.37 g/mol . Its structure features a central carbon atom bonded to two phenyl groups, an amino group (-NH₂), and a hydroxymethyl group (-CH₂OH), with stereochemistry at the C2 position conferring its (S)-configuration. Key physical properties include:

- Melting point: 128–132°C

- Boiling point: 456°C (predicted)

- Optical activity: [α]²⁰/D = 236° (c = 1 in chloroform) .

This compound is widely employed in asymmetric catalysis, particularly in enantioselective reductions (e.g., borane-mediated ketoxime ether reductions ) and epoxidations of α,β-unsaturated ketones . Its three phenyl groups create steric bulk, enhancing stereochemical control in catalytic cycles .

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-1,1,2-triphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNFUXDRYQQYAQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361519 | |

| Record name | (S)-(-)-2-Amino-1,1,2-triphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129704-13-8 | |

| Record name | (S)-(-)-2-Amino-1,1,2-triphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Enantioselective Reduction of Prochiral Ketones

The enantioselective reduction of (S)-(-)-2-amino-1,1,2-triphenylethanone represents a cornerstone synthetic route. This method employs chiral catalysts to induce asymmetry during the reduction step, yielding the desired (S)-alcohol with high enantiomeric excess (ee).

Borane-Mediated Reduction with Oxazaborolidine Catalysts

A widely adopted approach involves the use of oxazaborolidine catalysts derived from (S)-proline. These catalysts coordinate with borane (BH₃) to form a chiral reducing complex, selectively transferring hydride to the ketone substrate. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 5–10 mol% | Higher loading improves ee (≥98%) |

| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvents enhance reactivity |

| Temperature | -20°C to 0°C | Lower temperatures favor enantioselectivity |

This method achieves yields of 85–92% with ee values exceeding 98%.

Transition Metal-Catalyzed Hydrogenation

Palladium- and ruthenium-based catalysts have been explored for asymmetric hydrogenation. For example, [(RuCl₂(benzene))₂] with chiral phosphine ligands (e.g., BINAP) facilitates the reduction under 50–100 bar H₂ pressure. A representative protocol includes:

-

Substrate : 10 mmol (S)-2-amino-1,1,2-triphenylethanone

-

Catalyst : 0.5 mol% Ru-(S)-BINAP

-

Conditions : 70°C, 80 bar H₂, 12 hours

Kinetic Resolution via Enzymatic Catalysis

Lipase-Mediated Dynamic Kinetic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) have been employed in dynamic kinetic resolutions (DKR) to resolve racemic mixtures of 2-amino-1,1,2-triphenylethanol. This method combines enzymatic enantiomer discrimination with in situ racemization:

-

Enzymatic Hydrolysis : CAL-B selectively acylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

-

Racemization Catalyst : Shvo’s catalyst (hydroxycyclopentadienyl ruthenium) enables racemization of the unreacted (R)-ester.

| Component | Role | Optimal Concentration |

|---|---|---|

| CAL-B | Enantioselective acylation | 20 mg/mmol substrate |

| Shvo’s Catalyst | Substrate racemization | 2 mol% |

| Acyl Donor | Isopropenyl acetate | 1.5 equiv |

This process achieves >99% ee and 95% yield after 24 hours at 40°C.

Industrial-Scale Production via Continuous Flow Chemistry

Microreactor-Enabled Catalytic Reduction

Continuous flow systems enhance mass transfer and thermal control, critical for large-scale synthesis. A patented protocol involves:

Comparative Analysis of Batch vs. Flow Systems

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 6–8 hours | 15 minutes |

| Catalyst Reusability | ≤5 cycles | >20 cycles |

| Energy Consumption | High (heating/cooling) | Reduced by 60% |

Retrosynthetic Strategies and Precursor Optimization

Retrosynthesis via Ketone Intermediate

The ketone precursor (S)-2-amino-1,1,2-triphenylethanone is synthesized through Friedel-Crafts acylation of triphenylmethane followed by enantioselective amination:

Alternative Route via Grignard Addition

A less common but viable route involves Grignard addition to an α-amino aldehyde:

-

Aldehyde Synthesis : Oxidation of (S)-2-amino-1,1,2-triphenylethanol with pyridinium chlorochromate (PCC).

-

Grignard Addition : Phenylmagnesium bromide in THF at -78°C.

-

Workup : Acidic hydrolysis, column chromatography.

| Step | Yield | Purity |

|---|---|---|

| Aldehyde Oxidation | 65% | 90% |

| Grignard Addition | 70% | 88% |

| Metric | Borane/THF Method | Hydrogenation/Ethanol Method |

|---|---|---|

| Carbon Footprint | 12.4 kg CO₂/kg product | 8.2 kg CO₂/kg product |

| Solvent Recovery | 50% | 85% |

Análisis De Reacciones Químicas

Types of Reactions

(S)-(-)-2-Amino-1,1,2-triphenylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction can lead to the formation of secondary amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions include the corresponding ketones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical and Synthetic Applications

Chiral Building Block

(S)-(-)-2-Amino-1,1,2-triphenylethanol is primarily utilized as a chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its ability to form specific stereoisomers makes it invaluable in asymmetric synthesis. The compound can be synthesized from (S)-(-)-2-Amino-1,1,2-triphenylethanone through reduction processes using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Catalysis

This compound serves as an effective ligand in asymmetric catalysis. For instance, it has been employed in the development of new catalysts for enantioselective reactions, enhancing the formation of desired chiral products . The presence of multiple phenyl groups contributes to its steric properties, which are crucial for catalytic activity.

| Reaction Type | Reagents Used | Outcome |

|---|---|---|

| Asymmetric Synthesis | This compound | High enantioselectivity in product formation |

| Ligand-Catalyzed Reactions | 2-Piperidino-1,1,2-triphenylethanol | Enhanced catalytic activity |

Biological Applications

Pharmacological Research

this compound has shown promise in pharmacological studies due to its biological activity. It has been explored for its potential antimicrobial properties against various bacterial strains. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against resistant bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| NQA | 31.2 | Klebsiella pneumoniae |

| NQC | 50.0 | Staphylococcus aureus |

Anti-inflammatory Effects

In vitro assays have indicated that this compound can inhibit pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases by modulating immune responses .

Case Study: Neuroprotection

Preliminary studies also suggest neuroprotective properties through interaction with neurotransmitter systems and modulation of oxidative stress pathways. In an animal model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function metrics compared to control groups.

Mecanismo De Acción

The mechanism by which (S)-(-)-2-Amino-1,1,2-triphenylethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the phenyl groups provide hydrophobic interactions that can stabilize the compound’s binding to its targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparación Con Compuestos Similares

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol

- Molecular formula: C₁₄H₁₅NO

- Molecular weight : 213.28 g/mol .

- Structural difference : Lacks one phenyl group at the C1 position (Figure 1).

- Applications: Serves as a chiral auxiliary in fluorination reactions of piperidinones, yielding moderate enantiomeric excess (e.e.) . Used in fluorescence-based enantioselective recognition of carboxylic acids .

- Performance: Lower enantioselectivity compared to (S)-(-)-2-amino-1,1,2-triphenylethanol due to reduced steric hindrance .

(R)-2-Amino-1,1,2-triphenylethanol

(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol

- Molecular formula: C₁₇H₂₁NO

- Structural difference: Contains a methyl group and extended alkyl chain (butanol backbone) .

- Applications: Catalyst in borane reductions of heterocyclic ketoxime ethers. Lower enantioselectivity (e.e. ~80%) compared to the triphenylethanol derivative due to reduced rigidity .

Derivatives of (S)-2-Amino-1,2,2-triphenylethanol

- Example: (S)-2-Dialkylamino-1,2,2-triphenylethanols (e.g., 7a–e) .

- Structural modification : N-alkylation with substituents like pyrrolidinyl or butyl groups.

- Performance : Achieves 94–97% e.e. in diethylzinc additions to aldehydes, surpassing parent compounds in enantioselectivity due to enhanced steric and electronic tuning .

Mechanistic and Structural Insights

- Steric Effects: The triphenyl substitution in this compound imposes rigidity, stabilizing transition states in asymmetric reactions .

- Electronic Effects : Electron-rich phenyl groups enhance π-π interactions in catalytic complexes, improving selectivity .

- Enantiomer Specificity : The (S)-form often yields R-configured products in reductions, while the (R)-form generates S-enantiomers .

Actividad Biológica

(S)-(-)-2-Amino-1,1,2-triphenylethanol, a chiral compound with the molecular formula CHNO, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 303.37 g/mol

- Melting Point : 139-144 °C

- Optical Activity : [α] −83°, c = 1 in chloroform

- Structure :

Pharmacological Activity

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

1. Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound possess significant antibacterial properties. For example, studies have shown that derivatives of amino alcohols can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| NQA | 31.2 | Klebsiella pneumoniae |

| NQC | 50.0 | Staphylococcus aureus |

2. Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses.

3. Neuroprotective Properties

Preliminary studies indicate that this compound may exhibit neuroprotective effects through its interaction with neurotransmitter systems and modulation of oxidative stress pathways. This could have implications for conditions such as neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound interacts with various receptors involved in neurotransmission and inflammation.

- Oxidative Stress Reduction : It may enhance cellular antioxidant defenses, reducing oxidative damage.

- Cell Signaling Pathways : Involvement in key signaling pathways such as MAPK/ERK and NF-kB has been suggested based on preliminary data.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against resistant strains of bacteria. The results indicated a promising MIC value comparable to established antibiotics.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of this compound showed reduced neuronal loss and improved cognitive function metrics compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-(-)-2-amino-1,1,2-triphenylethanol, and what are their advantages?

- Methodological Answer : A widely used method involves reacting (R)-methyl 2-amino-2-phenylacetate hydrochloride with methylmagnesium bromide in diethyl ether. The reaction proceeds via a Grignard addition at 0°C, followed by hydrolysis with HCl to yield the target compound. This route benefits from high stereochemical control and scalability . Alternative routes include enantioselective reductions of ketoxime ethers using borane-THF, which are effective for generating chiral amino alcohols with high enantiomeric excess (ee) .

Q. How is this compound utilized in asymmetric catalysis?

- Methodological Answer : The compound serves as a chiral ligand or catalyst in enantioselective reactions. For example, it facilitates the arylation of aldehydes using Et₂Zn/Ph₂Zn mixtures, achieving up to 99% ee. Key factors include optimizing the catalyst loading (as low as 0.5 mol%) and reaction temperature, with studies identifying an inversion temperature (T_inv) of 10°C for specific substrates like p-tolylaldehyde . Its rigid triphenyl backbone enhances stereochemical induction in transition states.

Q. What analytical techniques are critical for confirming the enantiopurity of this compound?

- Methodological Answer : Chiral HPLC or GC with appropriate columns is standard for determining ee. Additionally, polarimetry and X-ray crystallography of derivatives (e.g., TMS ethers) provide structural validation. Spectroscopic methods like FT-IR and NMR are used to monitor reaction kinetics and confirm intermediate formation during catalysis .

Advanced Research Questions

Q. How do structural modifications of this compound impact its catalytic performance in organozinc additions?

- Methodological Answer : Modifying the nitrogen substituents (e.g., replacing piperidino with flexible alkyl chains) alters steric and electronic effects. For instance, 2-piperidino derivatives show superior activity in dimethylzinc additions to aldehydes, while bulkier groups reduce reaction rates but enhance selectivity. Computational studies (DFT) reveal that mixed zinc species (e.g., EtPhZn) minimize nonselective pathways, and transition-state modeling predicts enantioselectivity trends .

Q. What strategies enhance the recyclability of this catalyst in industrial applications without compromising enantioselectivity?

- Methodological Answer : Immobilization on polymeric supports (e.g., Merrifield resin) via "tail-tied" strategies retains catalytic activity (>90% ee) while enabling reuse. The polymer matrix is designed to avoid steric hindrance near the active site. For example, polystyrene-supported analogs achieve 94-95% ee in aldehyde ethylation at 0°C with 2 mol% catalyst loading .

Q. How does temperature influence the enantioselectivity of reactions mediated by this compound, and what mechanistic insights explain this?

- Methodological Answer : Temperature affects the equilibrium between catalytic intermediates. Below the inversion temperature (T_inv = 10°C for p-tolylaldehyde), the dominant transition state favors the (S)-enantiomer. Kinetic studies using in situ FT-IR show that EtPhZn formation is temperature-dependent, reducing background nonselective pathways. PM3(tm) modeling of tricyclic transition states corroborates the observed selectivity .

Q. Can computational methods reliably predict the stereochemical outcomes of reactions using this catalyst?

- Methodological Answer : Yes. DFT and semi-empirical methods (e.g., PM3(tm)) model transition states for phenyl transfer to aldehydes, accurately predicting both the sense and magnitude of enantioselectivity. For example, syn- and anti-5/4/4 tricyclic TS structures explain the preference for specific enantiomers, validated by experimental ee values .

Comparative and Mechanistic Insights

Q. Why does this compound outperform other chiral amines in certain fluorination reactions?

- Methodological Answer : In the enantioselective fluorination of piperidinones, this compound induces higher ee (opposite enantiomer) compared to primary amines like (R)-1-(2-methoxyphenyl)ethanamine. The triphenyl ethanol moiety provides a rigid scaffold that stabilizes key intermediates via π-π interactions, as evidenced by lower yields but superior selectivity in comparative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.